Antibacterial agent 228

Enterobacteriaceae MDR MIC90

Antibacterial agent 228, also known as LYS228 or ancremonam, is a novel monocyclic β-lactam (monobactam) antibiotic targeting penicillin binding protein 3 (PBP3). It demonstrates potent bactericidal activity against Enterobacteriaceae, including multidrug-resistant (MDR) clinical isolates expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases.

Molecular Formula C26H42FN3O7
Molecular Weight 527.6 g/mol
Cat. No. B15567854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 228
Molecular FormulaC26H42FN3O7
Molecular Weight527.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H42FN3O7/c1-4-5-6-17-13-25(33,14-30-12-11-15-7-9-16(27)10-8-15)26(34)24(35-17)36-23-21(32)18(28-2)20(31)19(29-3)22(23)37-26/h7-10,17-24,28-34H,4-6,11-14H2,1-3H3/t17-,18-,19+,20+,21+,22-,23-,24+,25-,26-/m1/s1
InChIKeyVTBAWXIPGQBPKE-ODEOPFGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 228 (LYS228): A Novel Monobactam Antibiotic for Multidrug-Resistant Enterobacteriaceae


Antibacterial agent 228, also known as LYS228 or ancremonam, is a novel monocyclic β-lactam (monobactam) antibiotic targeting penicillin binding protein 3 (PBP3) [1]. It demonstrates potent bactericidal activity against Enterobacteriaceae, including multidrug-resistant (MDR) clinical isolates expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases [2]. The compound is stable to both metallo-β-lactamases (MBLs) and most serine β-lactamases (SBLs), addressing a key limitation of the clinically available monobactam aztreonam [3]. LYS228 has progressed to Phase II clinical evaluation for complicated intra-abdominal infection (cIAI) and complicated urinary tract infection (cUTI) [4].

Why Antibacterial Agent 228 Cannot Be Substituted with Aztreonam or Other β-Lactams in MDR Enterobacteriaceae Research


In-class substitution of LYS228 with the clinically available monobactam aztreonam fails in research contexts involving MDR Enterobacteriaceae due to fundamental differences in β-lactamase stability. Aztreonam is susceptible to hydrolysis by numerous serine β-lactamases (SBLs), including ESBLs and carbapenemases such as KPC, which are frequently co-expressed with MBLs in clinical CRE isolates [1]. LYS228 was specifically engineered to maintain stability against both MBLs and most SBLs, enabling activity against strains that inactivate aztreonam and other β-lactams [2]. This differential stability translates directly to divergent MIC profiles: against 271 Enterobacteriaceae strains, LYS228 demonstrated a MIC90 of 1 μg/mL, while aztreonam, ceftazidime, ceftazidime-avibactam, cefepime, and meropenem showed substantially higher MIC90 values [3]. Procurement of aztreonam for MDR Enterobacteriaceae studies would yield compromised activity data that fails to reflect the engineered resistance-evasion properties of LYS228.

Antibacterial Agent 228: Quantified Differentiation Evidence Against Comparator Antibiotics


≥32-Fold Superior Potency Against 271 Enterobacteriaceae Strains Relative to Aztreonam and Other Comparators

LYS228 demonstrated ≥32-fold greater activity based on MIC90 values against a panel of 271 Enterobacteriaceae strains compared to aztreonam, ceftazidime, ceftazidime-avibactam, cefepime, and meropenem. The MIC90 of LYS228 was 1 μg/mL across all strains tested [1]. Additionally, LYS228 exhibited potent bactericidal activity with MBC/MIC ratios of ≤4 against 97.4% (264/271) of the Enterobacteriaceae strains, confirming consistent bactericidal rather than merely bacteriostatic effects [2].

Enterobacteriaceae MDR MIC90 bactericidal

Maintained Activity Against ESBL-Producing and Carbapenem-Resistant Enterobacteriaceae Subsets

Against Enterobacteriaceae isolates expressing ESBLs (n = 37), LYS228 maintained a MIC90 of 1 μg/mL. Against carbapenem-resistant Enterobacteriaceae (CRE) isolates (n = 77), LYS228 retained activity with a MIC90 of 4 μg/mL [1]. This contrasts sharply with aztreonam, which lacks stability to SBLs commonly co-expressed with MBLs in CRE strains [2]. In time-kill studies, LYS228 achieved ≥99.9% killing (≥3 log10 reduction in CFU/mL) at concentrations ≥4× MIC against E. coli and K. pneumoniae isolates encoding KPC-2, KPC-3, and NDM-1 β-lactamases [3].

ESBL carbapenem-resistant CRE KPC

Low Spontaneous Resistance Frequency Compared to Meropenem and Tigecycline

No single-step mutants were selected from 12 Enterobacteriaceae strains expressing different β-lactamase classes at 8× MIC of LYS228 (frequency, <2.5 × 10⁻⁹) [1]. At 4× MIC, mutants were selected from only 2 of 12 strains at frequencies of 1.8 × 10⁻⁷ and 4.2 × 10⁻⁹. LYS228 MICs remained ≤2 μg/mL against all selected mutants [2]. The study authors noted that these frequencies compared favorably to those for meropenem and tigecycline [3]. LYS228 bound purified E. coli PBP3 similarly to aztreonam (k2/Kd of 367,504 s⁻¹ M⁻¹ vs. 409,229 s⁻¹ M⁻¹, respectively), confirming preserved target engagement [4].

resistance frequency mutant selection PBP3

Validated Human Pharmacokinetics with β-Lactam-Class-Consistent Half-Life of 1.0–1.6 Hours

In a first-in-human study, LYS228 demonstrated pharmacokinetic properties consistent with other β-lactam antibiotics, including a short terminal half-life of 1.0–1.6 hours with no significant accumulation upon multiple dosing [1]. Systemic exposures were slightly greater than dose-proportional, and clearance occurred predominantly via urinary excretion [2]. No serious adverse events were reported, and adverse event incidence was similar between LYS228 and placebo groups, with no clinically significant dose-related hematologic, hepatic, or renal laboratory abnormalities [3]. These human PK data provide a validated framework for dose selection in translational studies that is unavailable for uncharacterized analogs.

pharmacokinetics half-life urinary excretion first-in-human

Antibacterial Agent 228: Evidence-Backed Research and Industrial Application Scenarios


In Vitro Susceptibility Testing of CRE and ESBL-Producing Clinical Isolates

LYS228 is indicated for in vitro susceptibility testing against carbapenem-resistant Enterobacteriaceae (CRE) and ESBL-producing clinical isolates. With a MIC90 of 4 μg/mL against CRE (n=77) and 1 μg/mL against ESBL-producers (n=37), LYS228 provides a reliable reference compound for evaluating novel antibacterial candidates against these high-priority MDR pathogens [1]. The compound's stability to MBLs and most SBLs ensures consistent activity profiles across genetically diverse resistance backgrounds, making it suitable as a positive control in screening campaigns for new β-lactamase inhibitors or antibacterial agents targeting Enterobacteriaceae [2].

Mechanistic Studies of β-Lactamase Stability and PBP3 Binding Kinetics

LYS228 serves as a benchmark compound for mechanistic investigations of monobactam stability against serine and metallo-β-lactamases. Its quantified binding kinetics to E. coli PBP3 (k2/Kd = 367,504 s⁻¹ M⁻¹) and proven stability to MBLs and most SBLs provide a reference standard for comparative enzymology and protein binding studies [3]. The compound's resistance to hydrolysis by KPC, NDM-1, and other clinically relevant β-lactamases enables its use as a stable substrate control in β-lactamase inhibition assays where aztreonam would be rapidly degraded [4].

In Vivo Murine Thigh Infection Models for PK/PD Evaluation

LYS228 is validated for use in neutropenic murine thigh infection models with β-lactamase-producing Enterobacteriaceae strains, including those expressing MBLs, ESBLs, and serine carbapenemases [5]. The PK/PD driver of efficacy has been identified as %T>MIC, consistent with the β-lactam class [6]. These established models enable comparative efficacy studies of novel monobactam analogs or combination regimens, with LYS228 serving as the active comparator arm for evaluating relative in vivo potency and exposure-response relationships [7].

Translational Research Requiring Human PK-Validated Compound

For translational programs that require extrapolation from in vitro to in vivo to clinical dosing predictions, LYS228 offers a unique advantage: validated human pharmacokinetic data from a completed first-in-human study [8]. The established terminal half-life of 1.0–1.6 hours, dose-proportional exposure, and predominant urinary excretion pathway enable physiologically based pharmacokinetic (PBPK) modeling and accurate human dose projection for compounds with similar clearance mechanisms [9]. This human PK dataset distinguishes LYS228 from early-stage analogs lacking clinical pharmacokinetic characterization [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 228

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.